molecular formula C17H19N5OS B2940703 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2189434-43-1

6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2940703
CAS No.: 2189434-43-1
M. Wt: 341.43
InChI Key: JWELZDRVJUHCIS-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core linked via a piperidin-4-ylmethyl group to a 6-methyl-2,3-dihydropyridazin-3-one moiety. The methyl group at position 6 of the dihydropyridazinone may enhance metabolic stability, while the piperidine linker could improve bioavailability by modulating lipophilicity .

Properties

IUPAC Name

6-methyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-2-3-15(23)22(20-12)10-13-4-7-21(8-5-13)16-14-6-9-24-17(14)19-11-18-16/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWELZDRVJUHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 348.44 g/mol

The compound features a thieno[2,3-d]pyrimidine moiety linked to a piperidine ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example, it showed significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values of 22 μM and 18 μM, respectively .

Cell LineIC50 Value (μM)
MCF-722
HCT-11618

The mechanism of action appears to involve the induction of apoptosis through the activation of p53 and Bax pathways, leading to increased cell death in malignant cells .

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity. It demonstrated moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of 19.85 μM. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

EnzymeIC50 Value (μM)
AChE19.85

Antimicrobial Activity

In addition to anticancer properties, the compound exhibited antimicrobial activity against several bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the thieno[2,3-d]pyrimidine ring is crucial for binding interactions with biological targets. SAR studies indicate that modifications in the piperidine ring can enhance or diminish activity, emphasizing the importance of specific substituents in optimizing efficacy .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by MDPI evaluated various derivatives of the compound for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against MCF-7 cells compared to the parent compound .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. The findings suggested that it improved cognitive function and reduced amyloid plaque accumulation .

Chemical Reactions Analysis

Core Structural Components and Synthetic Strategies

The target compound comprises three primary moieties:

  • Thieno[2,3-d]pyrimidine : A fused bicyclic heteroaromatic system.

  • Piperidine : A six-membered nitrogen-containing ring.

  • Dihydropyridazin-3-one : A partially saturated pyridazinone ring.

Key Reaction Pathways:

StepReaction TypeIntermediate/ReagentsReference
1Thienopyrimidine synthesisCyclocondensation of thiourea derivatives
2Piperidine functionalizationAlkylation or reductive amination
3Pyridazinone ring formationCyclization of hydrazides/diketones

Piperidine-Pyridazinone Linkage

  • Stepwise alkylation :

    • Piperidine activation : Reaction of 4-(hydroxymethyl)piperidine with methanesulfonyl chloride to form the mesylate.

    • Nucleophilic substitution : Reaction with pyridazinone enolate (generated via LDA/NaH) to install the methyl-piperidine bridge .

Pyridazinone Ring Construction

  • Cyclization of hydrazides :
    Methyl 3 oxohex 4 enoate+hydrazine hydrateDihydropyridazin 3 one\text{Methyl 3 oxohex 4 enoate}+\text{hydrazine hydrate}\rightarrow \text{Dihydropyridazin 3 one} .

  • Key conditions : Reflux in ethanol, 80°C for 12 hours (yield: 72–85%).

Suzuki-Miyaura Coupling

  • Purpose : Introduce aryl/heteroaryl groups to the pyrimidine ring.

  • Example :
    4 Chlorothieno 2 3 d pyrimidine+pyridin 3 ylboronic acidPd PPh K CO Coupled product\text{4 Chlorothieno 2 3 d pyrimidine}+\text{pyridin 3 ylboronic acid}\xrightarrow{\text{Pd PPh K CO }}\text{Coupled product} .

  • Yield : ~80% (reflux in dioxane/H₂O).

Buchwald-Hartwig Amination

  • Application : Attach piperidine to thienopyrimidine.

    • Reagents: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

Table 1: Reaction Optimization for Pyridazinone Cyclization

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneEtOH801272
2H₂SO₄EtOH80885
3AcOHTHF602468

Table 2: Comparative Yields of Coupling Reactions

Coupling TypeCatalystBaseYield (%)Purity (%)
Suzuki (aryl boronic acid)Pd(PPh₃)₄K₂CO₃8095
Buchwald-Hartwig (amine)Pd₂(dba)₃Cs₂CO₃7592

Research Findings and Challenges

  • Regioselectivity : Thienopyrimidine functionalization at position 4 is favored due to electronic effects .

  • Stability Issues : Dihydropyridazin-3-one derivatives are prone to oxidation; reactions require inert atmospheres .

  • Scalability : Buchwald-Hartwig amination requires precise catalyst loading to minimize Pd residues .

This synthesis leverages established heterocyclic methodologies, though direct literature references to the exact compound remain unreported. Experimental validation of these pathways is recommended to confirm reactivity and yields.

Comparison with Similar Compounds

Structural Analogues with Thieno-Pyrimidine Cores

  • Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ) Core Structure: Thieno[3,4-d]pyrimidinone (vs. [2,3-d] isomer in the target compound). Substituents: Lacks the dihydropyridazinone and piperidinylmethyl groups, which may limit its pharmacokinetic profile compared to the target compound .
  • Thieno[3,2-d]pyrimidine Derivatives () Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. Key Features: Incorporates a sulfonyl-piperazine group and morpholine substituent. Comparison: The sulfonyl group increases hydrophilicity, which may reduce cell permeability compared to the target compound’s methyl and dihydropyridazinone groups. The morpholine ring could enhance solubility but lacks the conformational flexibility of the piperidinylmethyl linker .

Pyrazolo- and Pyrido-Pyrimidine Derivatives

  • Pyrazolo[3,4-d]pyrimidin-4-ones () Core Structure: Pyrazole fused to pyrimidine (vs. thiophene in the target compound). Substituents: Often include phenyl or thioxo groups (e.g., compounds 2–10). Impact: The pyrazole ring introduces additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability compared to thieno-pyrimidines .
  • 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

    • Examples :

2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Derivatives with ethyl or hydroxyethyl piperidine substituents. Substituents like 1-methylpiperidin-4-yl mirror the target compound’s piperidine linker but lack the dihydropyridazinone moiety, which may reduce conformational rigidity .

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Potential Advantages
Target Compound Thieno[2,3-d]pyrimidine 6-methyl-dihydropyridazinone, piperidinyl Balanced lipophilicity, metabolic stability
Thieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidine None Simpler synthesis but limited pharmacokinetics
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidine Phenyl, thioxo Enhanced hydrogen bonding; lower stability
Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine Methyl/ethyl piperidine Tunable solubility via substituents
Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Sulfonyl-piperazine, morpholine High solubility but reduced cell permeability

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely requires multi-step routes similar to those in (Schemes 5–6), but its dihydropyridazinone group may introduce challenges in regioselectivity .
  • Structure-Activity Relationship (SAR): The 6-methyl group in the dihydropyridazinone may reduce off-target interactions compared to bulkier substituents in pyrido-pyrimidines .

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